molecular formula C23H23BrN2O2S B11590838 (5Z)-5-[2-(benzyloxy)-5-bromobenzylidene]-3-cyclohexyl-2-thioxoimidazolidin-4-one

(5Z)-5-[2-(benzyloxy)-5-bromobenzylidene]-3-cyclohexyl-2-thioxoimidazolidin-4-one

Cat. No.: B11590838
M. Wt: 471.4 g/mol
InChI Key: CHIBWJUVYCHGAZ-ZHZULCJRSA-N
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Description

(5Z)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and synthetic organic chemistry. This compound features a unique structure that includes a benzyl ether, a bromophenyl group, a cyclohexyl ring, and an imidazolidinone core, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, including the formation of the imidazolidinone core, introduction of the benzyl ether and bromophenyl groups, and the final cyclohexylation. Key reagents and conditions may include:

    Formation of Imidazolidinone Core: This step often involves the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of Benzyl Ether and Bromophenyl Groups: These groups can be introduced through nucleophilic substitution reactions, using benzyl halides and bromophenyl halides, respectively.

    Cyclohexylation: The cyclohexyl group can be introduced via a Grignard reaction or other organometallic coupling methods.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Scalability: Ensuring that the synthetic route is scalable for large-scale production, which may involve continuous flow chemistry or other industrial processes.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the imidazolidinone core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the imidazolidinone core can be reduced to form alcohols or amines.

    Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various organometallic reagents can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups.

    Materials Science: The compound’s structural features make it suitable for the development of novel materials with specific properties.

    Synthetic Organic Chemistry: It can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (5Z)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and other proteins that interact with the compound’s functional groups.

    Pathways Involved: The compound may modulate biochemical pathways related to its functional groups, such as oxidative stress pathways, signal transduction pathways, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-5-{[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
  • **(5Z)-5-{[2-(BENZYLOXY)-5-FLUOROPHENYL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
  • **(5Z)-5-{[2-(BENZYLOXY)-5-IODOPHENYL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5Z)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromophenyl group, in particular, may enhance its interactions with biological targets compared to its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C23H23BrN2O2S

Molecular Weight

471.4 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-2-phenylmethoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C23H23BrN2O2S/c24-18-11-12-21(28-15-16-7-3-1-4-8-16)17(13-18)14-20-22(27)26(23(29)25-20)19-9-5-2-6-10-19/h1,3-4,7-8,11-14,19H,2,5-6,9-10,15H2,(H,25,29)/b20-14-

InChI Key

CHIBWJUVYCHGAZ-ZHZULCJRSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4)/NC2=S

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC4=CC=CC=C4)NC2=S

Origin of Product

United States

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